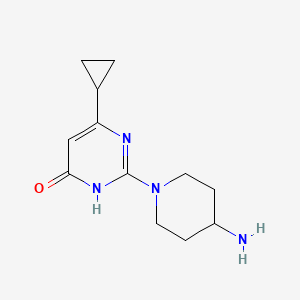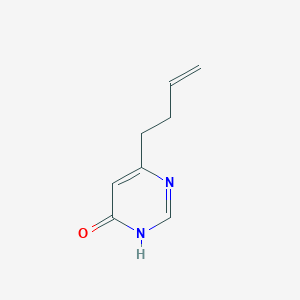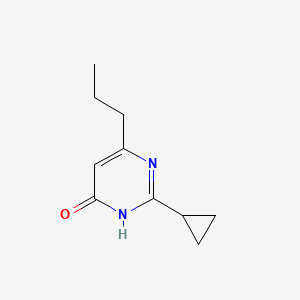
2-(4-Aminopiperidin-1-yl)-6-Cyclopropylpyrimidin-4(3H)-on
Übersicht
Beschreibung
The compound “2-(4-aminopiperidin-1-yl)-6-cyclopropylpyrimidin-4(3H)-one” is a complex organic molecule. It is related to a class of compounds known as aryl amide derivatives .
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of Thiazolopyrimidine Derivatives involves a series of reactions including the coupling of 2-amino-4,6-dimethylpyrimidine with malononitrile . Another example is the synthesis of 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles, which involves the cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 .Molecular Structure Analysis
The molecular structure of similar compounds can be complex. For instance, the compound 4-(4-Piperidin-1-yl-thieno[3,2-C]pyridine-3-yl)benzamide has a complex structure with multiple aromatic rings and a piperidine ring .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex and varied. For instance, the reaction of 2-aminobenzimidazole with malononitrile results in the formation of 4-amino-1-(1H-benzo[d]imidazol-2-yl)-6-imino-1,6-dihydropyridazine-3,5-dinitrile .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For instance, the compound 2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO) is a stable free radical commonly used as an oxidizing agent in organic synthesis .Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Diese Verbindung wurde bei der Synthese neuer heterocyclischer Verbindungen verwendet, die signifikante antimikrobielle Eigenschaften aufweisen. Zum Beispiel haben sich Derivate dieser Verbindung als Antibiotika und Antimykotika erwiesen, die mit Standardmedikamenten vergleichbar sind . Diese Aktivitäten sind besonders relevant für die Entwicklung neuer Therapeutika gegen resistente Bakterien- und Pilzstämme.
Molekulare Docking-Studien
Die strukturelle Komplexität von 2-(4-Aminopiperidin-1-yl)-6-Cyclopropylpyrimidin-4(3H)-on macht sie zu einem Schlüsselspieler in molekularen Docking-Studien. Diese Studien helfen dabei, die Wechselwirkung zwischen der Verbindung und verschiedenen biologischen Zielmolekülen zu verstehen, was für das Drugdesign und die Entdeckung entscheidend ist . Die Fähigkeit der Verbindung, an Proteine zu binden, die am bakteriellen und pilzlichen Stoffwechsel beteiligt sind, macht sie zu einem wertvollen Werkzeug für die Entwicklung von Inhibitoren, die pathogene Prozesse stören können.
Antioxidative Eigenschaften
Forschungen haben gezeigt, dass Pyrimidinderivate, einschließlich derer, die mit der betreffenden Verbindung verwandt sind, antioxidative Eigenschaften aufweisen können. Diese Eigenschaften sind wichtig, um freie Radikale zu neutralisieren und oxidativen Stress zu verhindern, der mit zahlreichen Krankheiten wie Krebs und neurodegenerativen Erkrankungen in Verbindung gebracht wird .
Pharmakologische Wirkung
Das Gerüst der Verbindung ist förderlich für die Herstellung pharmakologisch aktiver Moleküle. Es wurde als Vorläufer für die Synthese von Verbindungen mit einem breiten Spektrum an Aktivitäten verwendet, wie z. B. analgetische, antiepileptische, antivirale, antihypertensive und mehr . Diese Vielseitigkeit macht sie zu einem Eckpfeiler der medizinischen Chemie für die Entwicklung neuer Medikamente.
Entzündungshemmende Aktivität
Der Piperidin-Rest, der in der Verbindung vorhanden ist, ist für seine entzündungshemmenden Wirkungen bekannt. Dies macht die Verbindung und ihre Derivate zu potenziellen Kandidaten für die Behandlung von entzündlichen Erkrankungen. Die entzündungshemmende Aktivität ist ein kritischer Aspekt der chronischen Krankheitsbewältigung und Schmerzbehandlung .
Krebsforschung
Pyrimidinderivate wurden auf ihr Potenzial in der Krebstherapie untersucht. Die betreffende Verbindung könnte modifiziert werden, um ihre Antikrebs-Eigenschaften zu verbessern, wodurch sie Teil der laufenden Suche nach effektiveren Krebsbehandlungen wird. Ihre Fähigkeit, zelluläre Prozesse zu stören, die in Krebszellen dysreguliert sind, ist für Forscher von besonderem Interesse .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-aminopiperidin-1-yl)-4-cyclopropyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c13-9-3-5-16(6-4-9)12-14-10(8-1-2-8)7-11(17)15-12/h7-9H,1-6,13H2,(H,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPHVZMCGCTCKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)NC(=N2)N3CCC(CC3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1486739.png)
![N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B1486740.png)






![2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-propylacetamide](/img/structure/B1486751.png)


